molecular formula C6H5ClNaO B072343 Sodium 4-chlorophenolate CAS No. 1193-00-6

Sodium 4-chlorophenolate

Cat. No. B072343
Key on ui cas rn: 1193-00-6
M. Wt: 151.54 g/mol
InChI Key: MXJBIALFHGDUPE-UHFFFAOYSA-N
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Patent
US09145424B2

Procedure details

A solution of 4-chlorophenol (6.4 g, 50 mmol) in THF (25 mL) was treated with NaH (60% in mineral oil, 2 g, 50 mmol) at 0° C. In another flask, a solution of ethyl 4-chloroacetoacetate (10.21 mL, 75 mmol) in THF (25 mL) was treated NaH (60% in mineral oil, 3.5 g, 75 mmol) at −20° C. The resulting yellowish suspension was slowly added to the solution of sodium 4-chlorophenoxide, which was kept at 0° C. After the addition of DMF (10 mL), the reaction temperature was slowly raised to 70° C. After reaction mixture was stirred at 70° C. for overnight, it was cooled and evaporated to dryness. The residue was purified by flash column chromatography (ethyl acetate/hexanes=1/9) to afford TC-II-148 as a yellowish oil, which still contained some 4-chloroacetoacetate. No further purification was applied for the next step of synthesis. Exposure to hydrazine in refluxing ethanol, generated TC-II-150.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
10.21 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
sodium 4-chlorophenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-chloroacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].Cl[CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].ClC1C=CC([O-])=CC=1.[Na+].ClCC(=O)CC([O-])=O.NN>C1COCC1.C(O)C.CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10.21 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
sodium 4-chlorophenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C([O-])C=C1.[Na+]
Step Five
Name
4-chloroacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC(=O)[O-])=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 0° C
CUSTOM
Type
CUSTOM
Details
After reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (ethyl acetate/hexanes=1/9)
CUSTOM
Type
CUSTOM
Details
to afford TC-II-148 as a yellowish oil, which
CUSTOM
Type
CUSTOM
Details
No further purification
CUSTOM
Type
CUSTOM
Details
was applied for the next step of synthesis

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(OCC(CC(=O)OCC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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